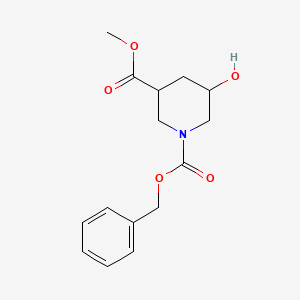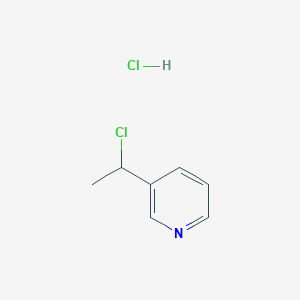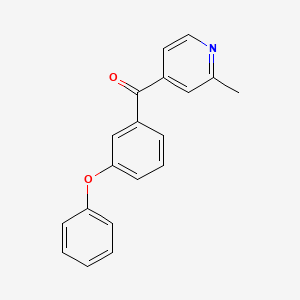
2-Methyl-4-(3-phenoxybenzoyl)pyridine
説明
“2-Methyl-4-(3-phenoxybenzoyl)pyridine” is a heterocyclic compound . It has a molecular weight of 289.33 and its IUPAC name is (4-methyl-2-pyridinyl)(4-phenoxyphenyl)methanone .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(3-phenoxybenzoyl)pyridine” is represented by the linear formula C19H15NO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-(3-phenoxybenzoyl)pyridine” include a molecular weight of 289.33 . More detailed properties are not provided in the search results.科学的研究の応用
Synthesis and Characterization of Novel Polyimides
A study described the synthesis of a novel pyridine-containing aromatic dianhydride monomer, derived from a similar structure to 2-Methyl-4-(3-phenoxybenzoyl)pyridine. This research led to the creation of new polyimides with pyridine moieties in their main chain, displaying good thermal stability and outstanding mechanical properties (Wang et al., 2006).
Corrosion Inhibition on Copper
Another study explored the corrosion inhibition effect of aryl pyrazolo pyridine derivatives, including compounds structurally related to 2-Methyl-4-(3-phenoxybenzoyl)pyridine, on copper in hydrochloric acid. This research indicates significant potential in using these compounds as corrosion inhibitors (Sudheer & Quraishi, 2015).
Synthesis of Schiff Bases for Corrosion Inhibition
Further research involved the synthesis of Schiff bases, including structures similar to 2-Methyl-4-(3-phenoxybenzoyl)pyridine, for use as corrosion inhibitors on carbon steel in hydrochloric acid. These compounds showed promising results as mixed (cathodic/anodic) inhibitors (Hegazy et al., 2012).
Iron(III) Complexes as Functional Models for Enzymes
A study on iron(III) complexes of monophenolate ligands, related to the chemical structure , demonstrated their potential as structural and functional models for catechol dioxygenase enzymes. These complexes provided insights into substrate activation mechanisms (Velusamy et al., 2004).
Phosphine-Catalyzed Annulation
Research on the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, involving compounds similar to 2-Methyl-4-(3-phenoxybenzoyl)pyridine, resulted in the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).
特性
IUPAC Name |
(2-methylpyridin-4-yl)-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-12-16(10-11-20-14)19(21)15-6-5-9-18(13-15)22-17-7-3-2-4-8-17/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCMCHJEXFJEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-phenoxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



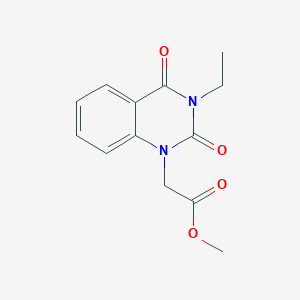

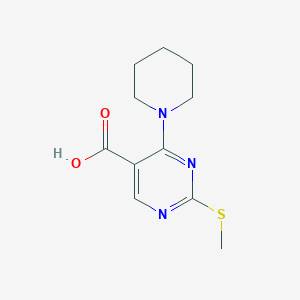
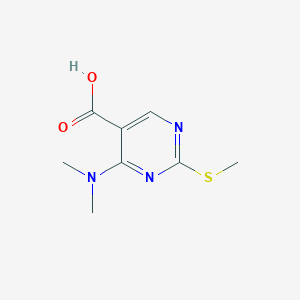
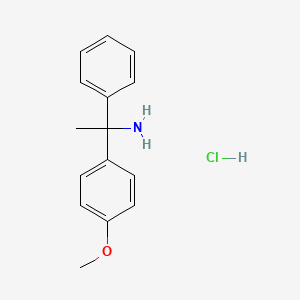
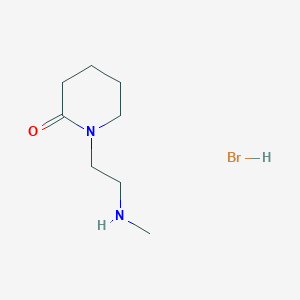
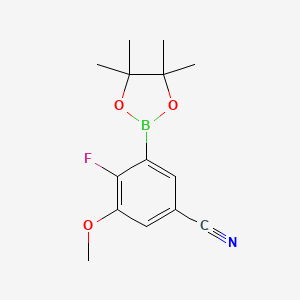
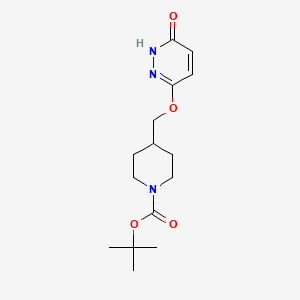
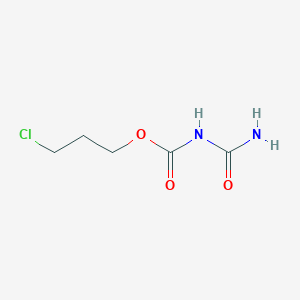
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)
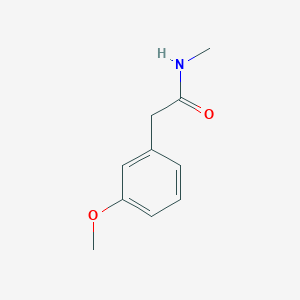
![4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421683.png)
